7-Bromonaphthalen-2-amine
Overview
Description
7-Bromonaphthalen-2-amine is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and an amino group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromonaphthalen-2-amine typically involves the bromination of naphthalen-2-amine. One common method includes the reaction of naphthalen-2-amine with bromine in the presence of a solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromonaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or nitric acid are employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products Formed:
Substitution: Formation of derivatives like 7-alkylamino-naphthalen-2-amine.
Oxidation: Formation of 7-bromo-2-nitronaphthalene.
Reduction: Formation of 7-bromo-2-aminonaphthalene.
Scientific Research Applications
7-Bromonaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromonaphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate certain signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- 2-Amino-7-bromonaphthalene
- 7-Bromo-1,8-naphthyridine-2-amine
- 7-Bromo-1,5-naphthyridine-2-amine
Comparison: 7-Bromonaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other brominated naphthalene derivatives, it exhibits higher reactivity in substitution reactions and potential biological activities .
Biological Activity
7-Bromonaphthalen-2-amine is an organic compound characterized by a bromine atom at the 7th position and an amino group at the 2nd position of the naphthalene ring, with the molecular formula C10H8BrN and a molecular weight of approximately 222.08 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.
The unique structure of this compound contributes to its diverse reactivity and biological activity. The presence of the bromine atom influences its interaction with biological macromolecules, while the amino group enhances its solubility and reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it interacts with cellular targets involved in cell division and apoptosis, particularly through inhibition of enzymes crucial for DNA replication, such as topoisomerases. These interactions may lead to reduced cell viability in cancer cells, making it a promising candidate for further development in oncology .
Table 1: Summary of Anticancer Activity Studies
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can down-regulate pro-inflammatory markers in various cell lines, suggesting potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity Overview
Study Reference | Inflammatory Marker | Effect on Expression |
---|---|---|
IL-8 | Significant suppression | |
COX-2 | Down-regulation by 18.3-fold |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound has been shown to inhibit topoisomerases, which are essential for DNA replication and repair processes in cancer cells.
- Cell Signaling Modulation : It may also influence signaling pathways related to apoptosis and cell proliferation .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Lung Cancer Inhibition : A study focusing on dual inhibitors for lung cancer revealed that modifications to the naphthalene structure could enhance inhibitory activity against MDH enzymes, suggesting a pathway for optimizing anticancer agents based on this compound .
- Anti-inflammatory Research : Another investigation into the anti-inflammatory properties indicated that this compound could significantly reduce the expression of inflammatory markers in endothelial cells, providing insights into its potential application for conditions like Alzheimer's disease where inflammation plays a critical role .
Properties
IUPAC Name |
7-bromonaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCSLTJTBSFUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623718 | |
Record name | 7-Bromonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-30-4 | |
Record name | 7-Bromonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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